molecular formula C11H11N B3332373 1-Cyclopropyl-1H-indole CAS No. 890534-65-3

1-Cyclopropyl-1H-indole

Cat. No.: B3332373
CAS No.: 890534-65-3
M. Wt: 157.21 g/mol
InChI Key: VHSUHSBTEGHGTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-1H-indole is a heterocyclic compound that features an indole core with a cyclopropyl group attached to the nitrogen atom. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals . The cyclopropyl group adds unique steric and electronic properties to the molecule, making it an interesting subject for chemical and pharmacological studies.

Mechanism of Action

Target of Action

It’s known that indole derivatives bind with high affinity to multiple receptors . This suggests that 1-Cyclopropyl-1H-indole may also interact with various receptors, contributing to its biological activity.

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities . Therefore, it’s plausible that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it’s likely that this compound may have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1H-indole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis can be employed, where a phenylhydrazine derivative reacts with a cyclopropyl ketone in the presence of an acid catalyst . Another method involves the direct alkylation of indole with cyclopropyl halides under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. Catalytic methods, such as palladium-catalyzed cross-coupling reactions, are often used to achieve efficient synthesis on a large scale .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

    Oxidation: Oxindole derivatives.

    Reduction: Indoline derivatives.

    Substitution: Halogenated, nitrated, and sulfonated indole derivatives.

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropyl-1H-indole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new pharmaceuticals with improved efficacy and selectivity .

Properties

IUPAC Name

1-cyclopropylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-2-4-11-9(3-1)7-8-12(11)10-5-6-10/h1-4,7-8,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSUHSBTEGHGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-1H-indole
Reactant of Route 2
Reactant of Route 2
1-Cyclopropyl-1H-indole
Reactant of Route 3
Reactant of Route 3
1-Cyclopropyl-1H-indole
Reactant of Route 4
Reactant of Route 4
1-Cyclopropyl-1H-indole
Reactant of Route 5
Reactant of Route 5
1-Cyclopropyl-1H-indole
Reactant of Route 6
Reactant of Route 6
1-Cyclopropyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.